Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate
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Description
The compound is a derivative of pyridine and thiazole, which are both aromatic heterocyclic compounds. Pyridine has a ring structure with one nitrogen atom and five carbon atoms, while thiazole has a ring structure with one nitrogen atom, one sulfur atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and ring structures. The pyridine and thiazole rings would contribute to the compound’s aromaticity, while the propylamino and but-2-enoate groups would likely affect its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar amino and enoate groups, while its melting and boiling points would be influenced by the size and complexity of the molecule .Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-16(21)5-4-14(20)18-8-2-3-15-19-13(11-23-15)12-6-9-17-10-7-12/h4-7,9-11H,2-3,8H2,1H3,(H,18,20)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHKUTRFQXTXGI-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NCCCC1=NC(=CS1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NCCCC1=NC(=CS1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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